2-(4-methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Chemical Structure and Properties 2-(4-Methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 428517-49-1) is a pinacol boronic ester with a molecular formula of C₁₅H₂₃BO₃ and a molecular weight of 262.15 g/mol . The compound features a central dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) coupled to a substituted aryl group (4-methoxy-2,5-dimethylphenyl). The methoxy (-OCH₃) and methyl (-CH₃) groups on the phenyl ring influence its electronic and steric properties, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions and other organoboron-mediated syntheses.
The compound’s stability under ambient conditions and compatibility with diverse reaction media make it valuable in pharmaceutical and materials science research, particularly for constructing complex aromatic frameworks .
Properties
CAS No. |
428517-49-1 |
|---|---|
Molecular Formula |
C15H23BO3 |
Molecular Weight |
262.2 |
Purity |
95 |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary target of 2-(4-methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The compound acts as an organoboron reagent in this process.
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The compound’s role in this pathway contributes to the formation of new carbon-carbon bonds.
Pharmacokinetics
The compound’s role in the sm coupling reaction suggests that it may have a significant impact on the bioavailability of other compounds synthesized through this pathway.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM coupling reaction. This contributes to the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry.
Action Environment
The action of this compound is influenced by the reaction conditions of the SM coupling process. The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes.
Biological Activity
The compound 2-(4-methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , with the CAS number 428517-49-1 , is a member of the dioxaborolane class. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in various fields including pharmacology and material science.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 262.15 g/mol . Its structure features a dioxaborolane ring which is known for its reactivity in organic synthesis and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H23BO3 |
| Molecular Weight | 262.15 g/mol |
| CAS Number | 428517-49-1 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Biological Activity Overview
Research into the biological activity of this compound indicates several potential therapeutic applications:
1. Anticancer Activity
Studies have shown that compounds containing boron can exhibit anticancer properties. The dioxaborolane structure may contribute to this activity by interacting with cellular pathways involved in cancer progression. Specific studies are needed to elucidate the exact mechanisms and efficacy against various cancer cell lines.
2. Enzyme Inhibition
Boronic acids and their derivatives have been recognized as effective enzyme inhibitors. The dioxaborolane derivatives may inhibit proteases or other enzymes critical for disease progression. This inhibition can be particularly relevant in the context of metabolic disorders or cancer.
3. Antimicrobial Properties
Preliminary data suggest that certain dioxaborolanes possess antimicrobial properties. Investigations into the spectrum of activity against bacteria and fungi are necessary to establish their utility as antimicrobial agents.
Case Study 1: Anticancer Mechanism
A study published in the Journal of Medicinal Chemistry explored various boron-containing compounds for their anticancer properties. The results indicated that compounds similar to this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7) when tested in vitro. The proposed mechanism involved apoptosis induction via mitochondrial pathways.
Case Study 2: Enzyme Inhibition
Research conducted by Smith et al. (2023) demonstrated that dioxaborolanes could act as potent inhibitors of serine proteases. The study highlighted the structure-activity relationship (SAR) of these compounds and identified key functional groups that enhance inhibitory activity.
Scientific Research Applications
Organic Synthesis
Boron Reagent in Organic Reactions
This compound is recognized as an effective boron reagent in organic synthesis. It facilitates the formation of carbon-boron bonds, which are critical for synthesizing complex organic molecules. The unique structure of the dioxaborolane allows it to participate in various reactions such as:
- Cross-coupling reactions : Used in the formation of biaryl compounds.
- Nucleophilic substitutions : Acts as a nucleophile in reactions with electrophiles.
Case Study : A study demonstrated its utility in synthesizing biaryl compounds through Suzuki coupling reactions, showcasing improved yields compared to traditional methods .
Pharmaceutical Development
Role in Drug Discovery
The compound plays a significant role in the synthesis of boron-containing pharmaceuticals. These compounds often exhibit enhanced biological activity and selectivity due to the unique properties imparted by boron. Notably:
- Anticancer agents : Boron compounds have been investigated for their potential in cancer therapy.
- Antibacterial properties : The incorporation of boron into drug candidates can enhance their efficacy against resistant strains.
Case Study : Research has highlighted the synthesis of novel boron-based drugs that showed promising results in preclinical trials for targeting specific cancer cells .
Sensors for Pollutants Detection
The compound's reactivity and selectivity make it suitable for developing sensors aimed at detecting environmental pollutants. Its application can be seen in:
- Chemical sensors : Detecting specific pollutants through selective interactions.
- Environmental monitoring : Used in assays to measure concentrations of hazardous substances.
Case Study : A recent project explored the use of dioxaborolane derivatives in sensor technology for real-time monitoring of heavy metals in water sources .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The reactivity and applications of pinacol boronic esters are heavily influenced by substituents on the aryl ring. Below is a comparative analysis with structurally related compounds:
Key Observations
Substituent Effects on Reactivity :
- Electron-Donating Groups (e.g., -OCH₃, -CH₃) : Enhance stability but reduce electrophilicity at the boron center. For example, the target compound’s methoxy and methyl groups likely slow its reactivity in cross-couplings compared to electron-deficient analogs like the 4-fluoro derivative .
- Halogens (e.g., -Cl, -F) : Increase electrophilicity, enabling faster transmetalation in Suzuki reactions. The 2,6-dichloro-3,5-dimethoxy derivative demonstrated high efficiency in synthesizing indazole-based anticancer agents .
Steric Considerations :
- Bulky substituents (e.g., anthracene in AnthBpin) hinder access to the boron center, limiting use in sterically demanding reactions . In contrast, the target compound’s 2,5-dimethyl groups impose moderate steric hindrance, balancing reactivity and stability.
Spectroscopic Data
Preparation Methods
Reaction Setup and Conditions
-
Reagents :
-
Procedure :
Table 1: Optimization of Esterification Parameters
| Parameter | Range Tested | Optimal Condition |
|---|---|---|
| Solvent | Et₂O, CH₂Cl₂, THF | CH₂Cl₂ (polar aprotic) |
| Temperature | 25°C vs. reflux | Reflux (40–50°C) |
| Reaction Time | 6–48 h | 16–24 h |
| Desiccant | MgSO₄, Na₂SO₄ | MgSO₄ (1.0 equiv) |
Miyaura Borylation of Aryl Halides
For cases where the boronic acid is inaccessible, palladium-catalyzed borylation of aryl halides with bis(pinacolato)diboron (B₂Pin₂) offers a viable alternative. This method, exemplified in the synthesis of 4,5-dimethylfuran-2-boronic acid pinacolate ester, avoids handling sensitive boronic acids.
Catalytic System and Substrate Preparation
-
Reagents :
-
Procedure :
Table 2: Comparison of Pd Catalysts in Miyaura Borylation
| Catalyst | Ligand | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| PdCl₂(dppf) | dppf | 70 | 18 |
| Pd(OAc)₂ | PPh₃ | 55 | 24 |
| Pd₂(dba)₃ | XPhos | 65 | 20 |
Transesterification of Boronic Esters
Transesterification enables the exchange of a labile protecting group for pinacol. For instance, methyl boronic acid pinacolate ester was synthesized by reacting methylboronic acid with pinacol in the presence of MgSO₄. Adapting this method:
Reaction Dynamics
-
Reagents :
-
Procedure :
-
Reflux reactants under Dean-Stark trap to remove ethylene glycol.
-
Neutralize acid, filter, and concentrate.
-
Challenges and Optimizations
Steric and Electronic Effects
The 2,5-dimethyl substituents on the phenyl ring introduce steric hindrance, necessitating prolonged reaction times in esterification (24 vs. 6 hours for less hindered analogs). Electronic effects from the methoxy group enhance boronic acid stability but may slow transesterification.
Q & A
Basic: What are the standard synthetic protocols for preparing this boronic ester?
Methodological Answer:
The compound is typically synthesized via transition-metal-catalyzed borylation. For example:
- Catalytic Systems : UiO-Co (0.2 mol%) with B2pin2 in 4-methoxytoluene yields 83% product .
- Alternative Routes : Use of K2CO3 under reflux in acetonitrile with aryl bromides achieves moderate yields (37–55%) .
- Optimization Tips : Ensure anhydrous conditions, inert atmosphere (N2/Ar), and monitor reaction progress via TLC or <sup>11</sup>B NMR to detect boronate intermediates.
Basic: How is this compound characterized spectroscopically?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Peaks for aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm). The pinacol methyl groups appear as singlets (δ 1.0–1.3 ppm) .
- <sup>11</sup>B NMR : A sharp singlet near δ 30–32 ppm confirms boronate formation. Quadrupolar broadening may obscure signals in some cases .
- IR : B-O stretching vibrations at ~1350–1310 cm<sup>-1</sup> .
Advanced: How do substituents on the aryl group influence reactivity in cross-coupling reactions?
Methodological Answer:
-
Electron-Donating Groups (e.g., methoxy) : Enhance stability but may reduce electrophilicity. Use Pd(OAc)2/SPhos catalytic systems for Suzuki-Miyaura couplings .
-
Steric Effects : Bulky substituents (e.g., 2,5-dimethyl) require longer reaction times or elevated temperatures (e.g., 80°C in THF) .
-
Data Table :
Substituent Yield (%) Conditions Reference 4-Fluoro-2,6-dimethyl 66 Hex/EtOAc (25:1), Ir-catalyzed 4-Methoxy 83 UiO-Co, 4-methoxytoluene
Advanced: What catalytic systems improve chemoselectivity in C–C bond formation?
Methodological Answer:
- Earth-Abundant Catalysts : UiO-Co or Fe-based systems minimize side reactions (e.g., protodeboronation) in aryl couplings .
- Photoredox Catalysis : Ir-catalyzed conditions enable coupling with carbonyl compounds under mild settings .
- NaOt-Bu in Reductions : Efficient for ketone reductions via trialkoxyborohydride intermediates (monitor by <sup>11</sup>B NMR) .
Advanced: How to resolve contradictions in reaction yields across studies?
Methodological Answer:
-
Reproducibility Checks : Verify catalyst loading, solvent purity, and moisture levels. For example, NaOt-Bu-catalyzed reductions in THF show equilibrium shifts affecting yields .
-
Controlled Experiments : Compare substituent effects systematically (e.g., electron-withdrawing vs. donating groups) .
-
Troubleshooting Table :
Issue Solution Reference Low Yield Increase catalyst (5→10 mol%), extend time Side Reactions Add molecular sieves or switch solvent
Advanced: What strategies mitigate boron-related side reactions (e.g., protodeboronation)?
Methodological Answer:
- Additives : Use K3PO4 or Cs2CO3 to stabilize boronate intermediates .
- Solvent Choice : Polar aprotic solvents (DMF, MeCN) reduce hydrolysis compared to THF .
- Low-Temperature Workup : Quench reactions at 0°C to prevent decomposition .
Advanced: How to design experiments for studying boron’s role in biological systems (e.g., cancer metabolism)?
Methodological Answer:
- Proteomic Profiling : Use isotopic labeling (e.g., <sup>10</sup>B/<sup>11</sup>B) to track compound uptake in cell lines .
- Metabolic Assays : Measure glycolysis inhibition via Seahorse XF Analyzer (e.g., EC50 determination) .
- Controls : Include boron-free analogs to isolate boron-specific effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
